The compound "2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt" is a derivative of the 2H-1-benzopyran class, which has been extensively studied for its pharmacological properties, particularly in the context of antihypertensive activity. Research has focused on synthesizing various analogs of this compound to explore their potential as therapeutic agents. The studies have investigated the structure-activity relationship, aiming to optimize the antihypertensive effects by modifying the substituents around the benzopyran core12.
The primary application of these benzopyran derivatives is in the field of antihypertensive therapy. The synthesized compounds have been tested in spontaneously hypertensive rats, showing promising results as blood pressure-lowering agents. The optimization of the substituents has led to the identification of potent analogs that could be further developed into therapeutic drugs for the treatment of hypertension12.
In cardiovascular research, the ability of these compounds to act as potassium channel activators opens up potential for exploring their use in other cardiovascular disorders where vascular tone regulation is crucial. The correlation between potassium ion efflux and vasodilation provides a valuable tool for understanding the underlying mechanisms of vascular smooth muscle function and its role in blood pressure regulation12.
The structure-activity relationship studies of the benzopyran derivatives contribute to the broader field of drug development. By identifying key structural features that enhance antihypertensive activity, researchers can design more effective and targeted therapeutic agents. This research also aids in the understanding of how small molecular changes can significantly impact the pharmacological profile of a compound12.
The antihypertensive activity of the 2H-1-benzopyran derivatives is primarily attributed to their role as potassium channel activators. This mechanism involves the modulation of potassium ion efflux, which in turn affects vascular smooth muscle tone and leads to vasodilation. The studies have shown that certain structural modifications, such as the presence of branched alkyl or branched alkylamino groups adjacent to the carbonyl or thiocarbonyl group, significantly enhance this activity. These modifications result in compounds that are approximately equipotent to cromakalim, a known potassium channel activator. The ability to enhance rubidium-86 efflux in rabbit mesenteric artery has been used as a marker for the potassium channel activation property, which correlates with the blood pressure-lowering activity of these compounds12.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: